- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,

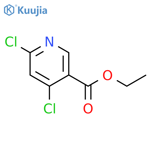

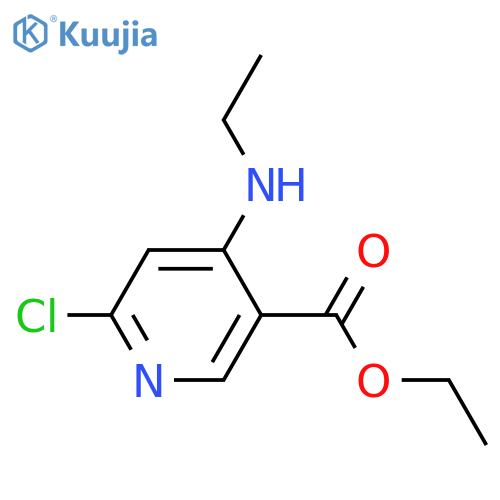

Cas no 959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate)

959162-97-1 structure

Nome del prodotto:Ethyl 6-chloro-4-(ethylamino)nicotinate

Numero CAS:959162-97-1

MF:C10H13ClN2O2

MW:228.675421476364

CID:3032570

Ethyl 6-chloro-4-(ethylamino)nicotinate Proprietà chimiche e fisiche

Nomi e identificatori

-

- ethyl 6-chloro-4-(ethylamino)nicotinate

- AMY15522

- 6-Chloro-4-ethylamino-nicotinic acid ethyl ester

- ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate

- Ethyl 6-chloro-4-(ethylamino)-3-pyridinecarboxylate (ACI)

- 6-Chloro-4-ethylaminonicotinic acid ethyl ester

- Ethyl 6-chloro-4-(ethylamino)nicotinate

-

- Inchi: 1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)

- Chiave InChI: DPLDFGSSJKFWNU-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(NCC)=CC(Cl)=NC=1)OCC

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 15

- Conta legami ruotabili: 5

- Complessità: 214

- XLogP3: 2.9

- Superficie polare topologica: 51.2

Ethyl 6-chloro-4-(ethylamino)nicotinate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile , Water ; 18 h, 70 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

Riferimento

- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 12 h, 70 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Acetonitrile , Water ; 22 - 24 h, 25 - 35 °C

Riferimento

- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 8 h, 70 °C

Riferimento

- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 2 h, 0 °C → rt

Riferimento

- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Acetonitrile , Water ; 0 °C; 0 °C → rt; rt

Riferimento

- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Ethanol , Acetonitrile ; rt; overnight, 70 °C

Riferimento

- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Acetonitrile , Water ; 0 °C; overnight, rt

Riferimento

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Solvents: Acetonitrile ; rt → 0 °C; 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt

Riferimento

- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,

Ethyl 6-chloro-4-(ethylamino)nicotinate Raw materials

Ethyl 6-chloro-4-(ethylamino)nicotinate Preparation Products

Ethyl 6-chloro-4-(ethylamino)nicotinate Letteratura correlata

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate) Prodotti correlati

- 1353978-61-6(3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)

- 65169-48-4(2,3-Dimethyl-6-nitropyridine)

- 1185005-61-1(1-(3-Chloro-benzyl)-1 H -pyrazol-4-ylamine; hydrochloride)

- 1894481-79-8(3-fluoro-4-(sulfanylmethyl)phenol)

- 1340514-54-6(2-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}acetic acid)

- 1804485-42-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine)

- 1807226-98-7(Ethyl 6-bromo-4-methoxynicotinate)

- 2229291-92-1(tert-butyl N-{4-(hydroxyamino)methyl-3-methoxyphenyl}carbamate)

- 2229163-09-9(1-(2-chloro-4,5-difluorophenyl)-2,2-difluoroethan-1-amine)

- 1314960-53-6(2-(fluoromethyl)cyclopropane-1-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

atkchemica

Membro d'oro

CN Fornitore

Reagenti